1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol
Overview
Description
1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol is a chemical compound with the molecular formula C21H21NO . It has been used as a base type corrosion inhibitor due to its stable structure and low toxicity . It has been particularly used in the corrosion of oil pipe casing .
Synthesis Analysis
The synthesis of this compound has been achieved in a study . The Mannich bases were analyzed and characterized by UV, IR, and NMR Spectroscopy .Molecular Structure Analysis
The molecular structure of this compound can be found in the MOL file provided by ChemicalBook .Chemical Reactions Analysis
The corrosion inhibition effect and adsorption behavior of this compound on N80 steel in hydrochloric acid solution have been investigated . The results indicated that this compound mixed with Na2WO4 acted as a mixed-type inhibitor . The inhibition film formed on N80 steel surface can increase the charge transfer resistance and prevent the occurrence of corrosion reaction, thereby reducing the corrosion rate of the metal surface .Physical And Chemical Properties Analysis
The molecular weight of this compound is 303.41 .Mechanism of Action
The corrosion inhibition mechanism of 1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol mixed with Na2WO4 was interpreted from the thermodynamic point of view . The adsorption behavior of inhibitors on N80 steel surface was in accordance with the Langmuir adsorption model and mainly belonged to chemisorption . The adsorption process of this compound on N80 surface was spontaneous and irreversible endothermic reaction .
Future Directions
Future research could focus on further exploring the corrosion inhibition properties of 1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol, particularly in different environmental conditions and with different types of metals . Additionally, the compound’s low toxicity makes it a promising candidate for further investigation in various applications .
properties
IUPAC Name |
3-(2-anilinophenyl)-1-phenylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c23-21(18-10-3-1-4-11-18)16-15-17-9-7-8-14-20(17)22-19-12-5-2-6-13-19/h1-14,21-23H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESPLBBEUAIDGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC=CC=C2NC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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